molecular formula C6H5BrINO B15224353 3-Bromo-2-iodo-5-methoxypyridine CAS No. 1256806-35-5

3-Bromo-2-iodo-5-methoxypyridine

Cat. No.: B15224353
CAS No.: 1256806-35-5
M. Wt: 313.92 g/mol
InChI Key: DDKUFLFQRYYSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-iodo-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique combination of bromine, iodine, and methoxy substituents, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-5-methoxypyridine typically involves halogenation reactions. One common method includes the bromination and iodination of 5-methoxypyridine. The process may involve the use of bromine and iodine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce methoxy-substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-iodo-5-methoxypyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

CAS No.

1256806-35-5

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

3-bromo-2-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5BrINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

DDKUFLFQRYYSBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.